molecular formula C13H13IO4S B1195804 Hydroxy(tosyloxy)iodobenzene CAS No. 27126-76-7

Hydroxy(tosyloxy)iodobenzene

Cat. No. B1195804
CAS RN: 27126-76-7
M. Wt: 392.21 g/mol
InChI Key: LRIUKPUCKCECPT-UHFFFAOYSA-N
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Description

Synthesis Analysis

Hydroxy(tosyloxy)iodobenzene can be synthesized with high yield and good purity by reacting iodobenzene with H₂O₂ solution and adding TsOH directly into the reaction mixture without separating the intermediate iodobenzene diacetate (Jing, 2003).

Molecular Structure Analysis

The structural characterization of hydroxy(tosyloxy)iodobenzene and related compounds reveals the presence of hypervalent bonding, contributing to the stability and reactivity of these molecules. For instance, the isolation and characterization of hydroxy(phenyl)iodonium ion with hypervalent bonding indicate the complex's increased stability due to close contacts between iodine(III) and oxygen atoms (Ochiai et al., 2003).

Chemical Reactions and Properties

Hydroxy(tosyloxy)iodobenzene mediates various chemical reactions, such as the regeneration of carbonyl compounds by cleavage of carbon-nitrogen double bonds and oxidative transformations under mild conditions. These reactions showcase the reagent's utility in synthesizing and modifying organic compounds (Aneja et al., 2014); (Ochiai et al., 2003).

Physical Properties Analysis

The study of hydroxy(tosyloxy)iodobenzene's physical properties, such as solubility, melting point, and stability, is essential for its application in organic synthesis. However, detailed information specific to these properties requires further research within the scope of the provided studies.

Chemical Properties Analysis

Hydroxy(tosyloxy)iodobenzene's chemical properties, including its reactivity patterns, oxidation potential, and role in facilitating various organic transformations, highlight its significance in synthetic chemistry. Its ability to act as an oxidant and participate in the synthesis of complex organic molecules underlines its utility in research and industrial applications (Yusubov et al., 2008).

Scientific Research Applications

1. Synthesis of β-Benzocyclo-alkenones

  • Summary of Application: Hydroxy(tosyloxy)iodobenzene (HTIB) is used in the Wittig-Ring Expansion Sequence for the synthesis of β-Benzocyclo-alkenones from α-Benzocycloalkenones .
  • Methods of Application: The conversion of α-benzocycloalkenones to homologous β-benzocyclo-alkenones containing six, seven and eight-membered rings is accomplished via a Wittig olefination-oxidative rearrangement sequence using HTIB as the oxidant .
  • Results or Outcomes: This enables the synthesis of regioisomeric pairs of methyl-substituted β-benzocycloalkenones. The incorporation of carbon-13 at C-1 of the β-tetralone nucleus was also demonstrated .

2. Chemoselective Cycloisomerization

  • Summary of Application: HTIB is used in the chemoselective cycloisomerization of O-alkenylbenzamides .
  • Methods of Application: The chemo-controllable strategy employed an exclusive 1,2-aryl migration/elimination cascade, enabled by different hypervalent iodine species generated in situ from the reaction of iodosobenzene (PhIO) with MeOH or 2,4,6-tris-isopropylbenzene sulfonic acid .
  • Results or Outcomes: The reaction resulted in the formation of iminoisocoumarin in 44% yield .

3. Preparation of Carbodiimides

  • Summary of Application: HTIB is used for the preparation of carbodiimides via dehydrosulfurization of thioureas .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

4. Preparation of α-Tosyloxyketones

  • Summary of Application: HTIB is a commercially available reagent for the phenyliodination and oxytosylation of a range of organic substrates. For example, ketones give α-tosyloxyketones .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

5. Preparation of Nitriles

  • Summary of Application: HTIB is used for the preparation of nitriles by oxidative conversion of alcohols, aldehydes, and amines .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

6. Preparation of Substituted Anilines

  • Summary of Application: HTIB is used for the preparation of substituted anilines via aromatic aldoxime reaction .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

7. α-Tosyloxylation of Ketones

  • Summary of Application: HTIB is used for the α-tosyloxylation of ketones .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

8. α-Azidation of Ketones

  • Summary of Application: HTIB is used for the α-azidation of ketones .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

9. Oxidative Transposition of Vinyl Halides

  • Summary of Application: HTIB mediates an oxidative transposition of vinyl halides to provide α-halo ketones as useful and polyvalent synthetic precursors .
  • Methods of Application: The specific methods of application are not provided in the source .
  • Results or Outcomes: The specific results or outcomes are not provided in the source .

Safety And Hazards

Hydroxy(tosyloxy)iodobenzene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Hydroxy(tosyloxy)iodobenzene has a broad scope for heterocycles synthesis due to its eco-friendly nature . It has been used in the synthesis of dihydrooxazole and dihydro-1,3-oxazine derivatives, and the α-tosyloxylation of ketones . Future studies may focus on its potential in other types of reactions and its use in the synthesis of other types of compounds .

properties

IUPAC Name

[hydroxy(phenyl)-λ3-iodanyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13IO4S/c1-11-7-9-13(10-8-11)19(16,17)18-14(15)12-5-3-2-4-6-12/h2-10,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIUKPUCKCECPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OI(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13IO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10315359
Record name [Hydroxy(tosyloxy)iodo]benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[Hydroxy(tosyloxy)iodo]benzene

CAS RN

27126-76-7
Record name [Hydroxy(tosyloxy)iodo]benzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Hydroxy(4-toluenesulfonato)iodo)benzene
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Record name 27126-76-7
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Record name [Hydroxy(tosyloxy)iodo]benzene
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Record name [Hydroxy(tosyloxy)iodo]benzene
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Record name (HYDROXY(4-TOLUENESULFONATO)IODO)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
355
Citations
RD Jadhav, HD Mistry, H Motiwala… - Journal of …, 2013 - Wiley Online Library
Hydroxy (tosyloxy) iodobenzene (HTIB), a hypervalent iodine reagent, has been extensively used for oxidative transformations . We have developed a one‐pot synthesis wherein …
Number of citations: 31 onlinelibrary.wiley.com
A Vasudevan, GF Koser - The Journal of Organic Chemistry, 1988 - ACS Publications
“The reactions were conducted with 3.00 mmol each of amide and HTIB except for the reaction with docosanamide (2.93 mmol). 6 Rounded off to nearest percent. especially when …
Number of citations: 39 pubs.acs.org
R Kamal, V Kumar, R Kumar, S Saini, R Kumar - Synlett, 2020 - thieme-connect.com
A series of geminal β,β-ditosyloxy ketones were synthesized in moderate to good yields through hydroxy(tosyloxy)iodobenzene-mediated ditosyloxylation of readily accessible α,β-…
Number of citations: 8 www.thieme-connect.com
R Kamal, Omkar, V Kumar, R Kumar - ChemistrySelect, 2022 - Wiley Online Library
Organo hypervalent iodine reagents are nowadays more attractive and versatile reagents for various chemical transformations in synthetic organic chemistry. These reagents are milder …
A Yoshimura, SC Klasen, MT Shea… - … A European Journal, 2017 - Wiley Online Library
New pseudocyclic benziodoxole tosylates were prepared by the treatment of 1‐hydroxybenziodoxolones with p‐toluenesulfonic acid or via ligand transfer reaction between PhI(OH)OTs …
SC Klasen - 2015 - search.proquest.com
In recent years, organohypervalent iodine compounds have emerged as environmentally friendly and efficient reagents for various synthetically useful oxidative transformations. The …
Number of citations: 1 search.proquest.com
V Verma, K Singh, A Kumar, D Kumar - Journal of thermal analysis and …, 2013 - Springer
The thermal properties of hypervalent iodine reagents (iodobenzene diacetate, bis(trifluoroacetoxy)iodobenzene, [hydroxyl(mesyloxy)]iodobenzene, [hydroxy(tosyloxy)] iodobenzene) …
Number of citations: 5 link.springer.com
Y Kawamura, M Maruyama, K Yamashita… - … Journal of Modern …, 2003 - World Scientific
Isoflavones are synthesized in one-pot manner by action of a hypervalent iodine (III) reagent, ⌊hydroxy(tosyloxy)iodo⌋benzene (HTIB, Koser's reagent) on 2'-benzoyloxychalcones in …
Number of citations: 9 www.worldscientific.com
CJ Chany II - 1994 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
TK Page - 2009 - search.proquest.com
Hypervalent iodine compounds are molecules of increasing interest to the synthetic chemist. Their low toxicity when compared to heavy metal reagents and their ease of use in the …
Number of citations: 4 search.proquest.com

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